molecular formula C22H32N6 B8615489 3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene- CAS No. 733811-11-5

3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene-

Cat. No. B8615489
M. Wt: 380.5 g/mol
InChI Key: HYCIJULLAUJCAC-UHFFFAOYSA-N
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Patent
US07498433B2

Procedure details

A suspension of 2,4-bis(4-methyl-1-piperazinyl)-3H-[1,5]benzodiazepine (45.396 g, 133.3 mmol) in tetrahydrofuran (560 ml) under constant flow of argon was cooled to −10° C. A solution of lithium diisopropylamide (LDA) (2M, 100 ml, 200 mmol) was added over a period of 20 min, maintaining the temperature at −10° C. The obtained deep red solution was stirred for 30 min. Propionaldehyde (14.6 ml, 200 mmol) was added dropwise. Triethylamine (148 ml, 1.067 mol) and pyridine (0.54 ml, 6.7 mmol) were added successively. Trifluoroacetacetic anhydride (93.1 ml, 667 mmol) was added over a period of 50 min, maintaining the temperature at −10° C. The reaction mixture was stirred for 1 h and allowed to warm to −5° C. Methanol (213 ml) and while strongly agitated NaOH (5M, 200 ml, 1.000 mol) were added maintaining the temperature at −5° C. The reaction mixture was allowed to warm to room temperature and stirred over night. The solution was made acidic with 5M HCl to a pH of 3.5. Two phases were formed and the lower layer was extracted with 600 ml and twice with 100 ml of dichloromethane. The aqueous phase was treated with brine (200 ml) and toluene (400 ml) and made alkaline with 5M NaOH to a pH of 10. The phases were separated and the aqueous phase was extracted with toluene (2×200 ml). Combined toluene phases were dried over anhydrous Na2SO4 and the solvent was evaporated at reduced pressure to give 48.38 g (95%) of the title compound as an amber resin. The product obtained was characterised using 1H-NMR spectroscopy and was found to be identical to the product obtained by method A.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
213 mL
Type
solvent
Reaction Step One
Quantity
45.396 g
Type
reactant
Reaction Step Two
Quantity
560 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
14.6 mL
Type
reactant
Reaction Step Four
Quantity
148 mL
Type
reactant
Reaction Step Five
Quantity
0.54 mL
Type
catalyst
Reaction Step Five
[Compound]
Name
anhydride
Quantity
93.1 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH2:9][C:10]([N:19]3[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]3)=[N:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:4][CH2:3]1.[CH:26]([N-]C(C)C)([CH3:28])[CH3:27].[Li+].C(=O)CC.C(N(CC)CC)C.[OH-].[Na+].Cl>O1CCCC1.N1C=CC=CC=1.CO>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[C:9](=[CH:27][CH2:26][CH3:28])[C:10]([N:19]3[CH2:20][CH2:21][N:22]([CH3:25])[CH2:23][CH2:24]3)=[N:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:6][CH2:7]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
213 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
45.396 g
Type
reactant
Smiles
CN1CCN(CC1)C=1CC(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C
Name
Quantity
560 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Four
Name
Quantity
14.6 mL
Type
reactant
Smiles
C(CC)=O
Step Five
Name
Quantity
148 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.54 mL
Type
catalyst
Smiles
N1=CC=CC=C1
Step Six
Name
anhydride
Quantity
93.1 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The obtained deep red solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at −10° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at −10° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −5° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at −5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred over night
CUSTOM
Type
CUSTOM
Details
Two phases were formed
EXTRACTION
Type
EXTRACTION
Details
the lower layer was extracted with 600 ml and twice with 100 ml of dichloromethane
ADDITION
Type
ADDITION
Details
The aqueous phase was treated with brine (200 ml) and toluene (400 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with toluene (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined toluene phases were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1CCN(CC1)C=1C(C(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C)=CCC
Measurements
Type Value Analysis
AMOUNT: MASS 48.38 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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